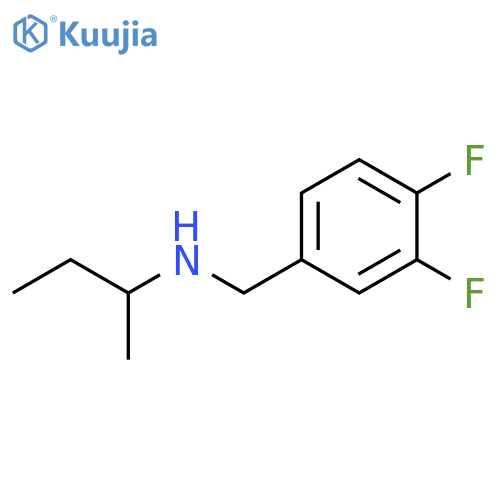Cas no 1019500-25-4 ((butan-2-yl)(3,4-difluorophenyl)methylamine)

(butan-2-yl)(3,4-difluorophenyl)methylamine 化学的及び物理的性質
名前と識別子
-
- Benzenemethanamine, 3,4-difluoro-N-(1-methylpropyl)-
- n-(3,4-Difluorobenzyl)butan-2-amine
- (butan-2-yl)(3,4-difluorophenyl)methylamine
-
- MDL: MFCD11139485
- インチ: 1S/C11H15F2N/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3
- InChIKey: ROHFXYWHSAYEPJ-UHFFFAOYSA-N
- SMILES: C1(CNC(C)CC)=CC=C(F)C(F)=C1
(butan-2-yl)(3,4-difluorophenyl)methylamine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-32526-0.1g |
(butan-2-yl)[(3,4-difluorophenyl)methyl]amine |
1019500-25-4 | 95.0% | 0.1g |
$238.0 | 2025-03-18 | |
| Ambeed | A1094714-1g |
(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine |
1019500-25-4 | 95% | 1g |
$284.0 | 2024-04-26 | |
| Enamine | EN300-32526-0.5g |
(butan-2-yl)[(3,4-difluorophenyl)methyl]amine |
1019500-25-4 | 95.0% | 0.5g |
$260.0 | 2025-03-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375357-250mg |
n-(3,4-Difluorobenzyl)butan-2-amine |
1019500-25-4 | 95% | 250mg |
¥14472 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375357-2.5g |
n-(3,4-Difluorobenzyl)butan-2-amine |
1019500-25-4 | 95% | 2.5g |
¥33415 | 2023-02-27 | |
| Enamine | EN300-32526-1g |
(butan-2-yl)[(3,4-difluorophenyl)methyl]amine |
1019500-25-4 | 1g |
$271.0 | 2023-09-04 | ||
| Enamine | EN300-32526-2.5g |
(butan-2-yl)[(3,4-difluorophenyl)methyl]amine |
1019500-25-4 | 95.0% | 2.5g |
$529.0 | 2025-03-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375357-50mg |
n-(3,4-Difluorobenzyl)butan-2-amine |
1019500-25-4 | 95% | 50mg |
¥15422 | 2023-02-27 | |
| Enamine | EN300-32526-0.25g |
(butan-2-yl)[(3,4-difluorophenyl)methyl]amine |
1019500-25-4 | 95.0% | 0.25g |
$249.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060370-5g |
(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine |
1019500-25-4 | 95% | 5g |
¥5656.0 | 2023-02-27 |
(butan-2-yl)(3,4-difluorophenyl)methylamine 関連文献
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
(butan-2-yl)(3,4-difluorophenyl)methylamineに関する追加情報
Research Brief on (butan-2-yl)(3,4-difluorophenyl)methylamine (CAS: 1019500-25-4): Recent Advances and Applications
The compound (butan-2-yl)(3,4-difluorophenyl)methylamine (CAS: 1019500-25-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery. The compound belongs to the class of fluorinated amphetamine derivatives, which are known for their unique interactions with neurotransmitter systems, making them candidates for treating neurological and psychiatric disorders.
Recent studies have highlighted the compound's selective affinity for serotonin and dopamine receptors, suggesting its potential as a modulator of central nervous system (CNS) activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (butan-2-yl)(3,4-difluorophenyl)methylamine exhibits a high binding affinity for the 5-HT2A receptor, a target implicated in mood disorders and schizophrenia. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action, revealing its potential as a scaffold for developing novel psychotropic agents.
In addition to its CNS applications, (butan-2-yl)(3,4-difluorophenyl)methylamine has been investigated for its metabolic stability and pharmacokinetic profile. A preclinical study conducted by researchers at the University of California, San Francisco, reported that the compound demonstrates favorable oral bioavailability and a half-life suitable for once-daily dosing. These findings, published in Drug Metabolism and Disposition, underscore the compound's potential as a lead candidate for further optimization in drug development pipelines.
The synthesis of (butan-2-yl)(3,4-difluorophenyl)methylamine has also been a focus of recent research. A 2022 paper in Organic Letters described a novel asymmetric synthesis route that improves yield and enantiomeric purity, addressing previous challenges in large-scale production. The authors employed a chiral auxiliary approach to achieve >99% enantiomeric excess, a critical advancement for ensuring the compound's consistency in pharmacological studies.
Despite these promising developments, challenges remain in translating (butan-2-yl)(3,4-difluorophenyl)methylamine into clinical applications. Regulatory considerations, particularly regarding its structural similarity to controlled substances, necessitate rigorous safety evaluations. Ongoing research aims to mitigate these concerns through structural modifications and comprehensive toxicology studies. The compound's versatility, however, continues to inspire innovation, with recent explorations into its use as a positron emission tomography (PET) tracer for imaging neurotransmitter dynamics in vivo.
In conclusion, (butan-2-yl)(3,4-difluorophenyl)methylamine (CAS: 1019500-25-4) represents a compelling case study in the intersection of chemical synthesis and neuropharmacology. Its dual promise as a therapeutic agent and a research tool underscores the importance of continued investigation. Future studies are expected to explore its applications in personalized medicine and its potential to address unmet needs in CNS disorders.
1019500-25-4 ((butan-2-yl)(3,4-difluorophenyl)methylamine) Related Products
- 2580098-14-0(rac-(2R,4R)-1-(benzyloxy)carbonyl-4-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid)
- 2229502-42-3(2-1-(1-benzothiophen-2-yl)cyclobutylethan-1-amine)
- 1261680-67-4(2-Amino-3-chloro-5-(2,3-difluorophenyl)pyridine)
- 2227834-66-2(rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-methylthiophen-2-yl)pyrrolidine-1-carboxylate)
- 2138004-38-1(1-(2-aminoethyl)-N-ethyl-N-propylpiperidin-4-amine)
- 2229454-60-6(4-(4-methoxypyridin-2-yl)oxane-2,6-dione)
- 2126162-04-5(6-Methyl-5-Quinolinesulfonamide)
- 2138356-04-2(3-Amino-1-(1-methylpiperidin-4-yl)-1,4-dihydropyridin-4-one)
- 35599-91-8(2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid)
- 2361920-76-3(rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole)
